![molecular formula C26H22N2O B15076411 N-{(E)-[4-(benzyloxy)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine](/img/structure/B15076411.png)
N-{(E)-[4-(benzyloxy)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-{(E)-[4-(benzyloxy)phenyl]methylidene}-N~4~-phenyl-1,4-benzenediamine: is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-{(E)-[4-(benzyloxy)phenyl]methylidene}-N~4~-phenyl-1,4-benzenediamine typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and N4-phenyl-1,4-benzenediamine. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The general reaction scheme is as follows:
4-(benzyloxy)benzaldehyde+N 4 -phenyl-1,4-benzenediamine→N 1 -(E)-[4-(benzyloxy)phenyl]methylidene-N 4 -phenyl-1,4-benzenediamine+H2O
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the Schiff base can yield the corresponding amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H~2~SO~4~) or aluminum chloride (AlCl~3~).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
N~1~-{(E)-[4-(benzyloxy)phenyl]methylidene}-N~4~-phenyl-1,4-benzenediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the synthesis of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of N1-{(E)-[4-(benzyloxy)phenyl]methylidene}-N~4~-phenyl-1,4-benzenediamine involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to form hydrogen bonds and π-π interactions allows it to interact with biological macromolecules, potentially leading to antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
- N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-fluoroaniline
- N-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-methylaniline
- N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline
Uniqueness
N~1~-{(E)-[4-(benzyloxy)phenyl]methylidene}-N~4~-phenyl-1,4-benzenediamine is unique due to its specific structural features, such as the presence of both benzyloxy and phenyl groups, which contribute to its distinct chemical and physical properties
特性
分子式 |
C26H22N2O |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
N-phenyl-4-[(4-phenylmethoxyphenyl)methylideneamino]aniline |
InChI |
InChI=1S/C26H22N2O/c1-3-7-22(8-4-1)20-29-26-17-11-21(12-18-26)19-27-23-13-15-25(16-14-23)28-24-9-5-2-6-10-24/h1-19,28H,20H2 |
InChIキー |
KBEWMTALBWXCPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


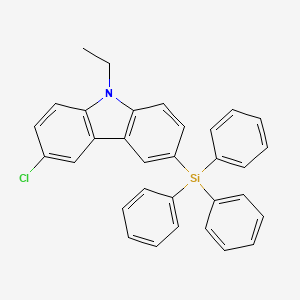
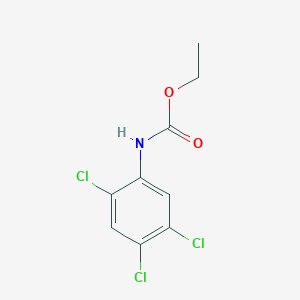
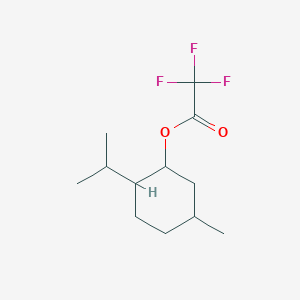
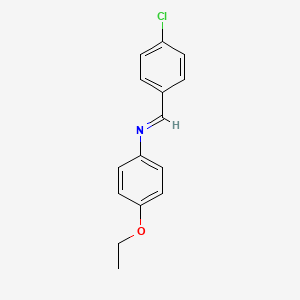

![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,4-dimethylaniline](/img/structure/B15076378.png)
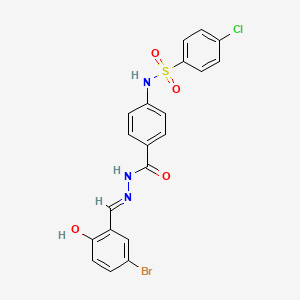
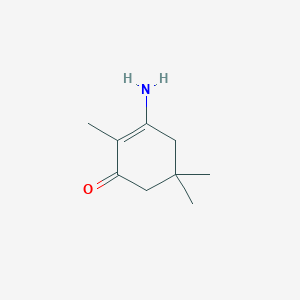
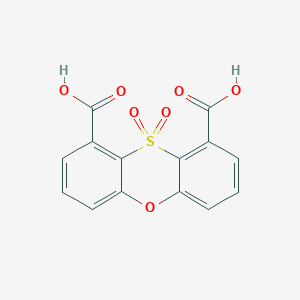

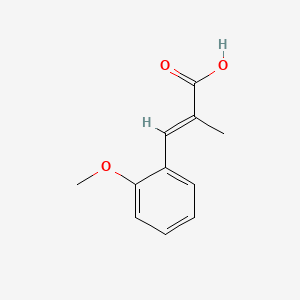

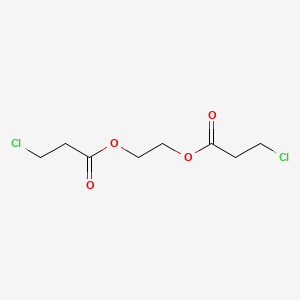
![N-(3-chlorophenyl)-1-[4-[(3-chlorophenyl)iminomethyl]phenyl]methanimine](/img/structure/B15076423.png)
